N-Benzyl-dibenzazepinone-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
11-benzyl-1,2,3,4-tetradeuterio-5H-benzo[b][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2/i4D,6D,10D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYLTILMWPHLP-YSQBAEGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl Dibenzazepinone D4 and Analogues
Strategies for Dibenzazepinone Scaffold Construction
The dibenz[b,f]azepin-10-one core is a seven-membered lactam fused to two benzene (B151609) rings. Its construction is a key challenge, addressed by various intramolecular cyclization strategies.
Ring-Closing Approaches
The formation of the central seven-membered ring of the dibenzazepinone scaffold is typically achieved through intramolecular reactions that form a new carbon-carbon or carbon-nitrogen bond.
One of the most established methods is the intramolecular Friedel-Crafts acylation . This approach involves the cyclization of N-substituted biaryl amino acids or their derivatives. For instance, the carboxylic acid group of an N-protected 2'-amino-[1,1'-biphenyl]-2-carboxylic acid can be converted to an acid chloride, which then undergoes intramolecular acylation catalyzed by a Lewis acid like aluminum chloride (AlCl₃) to form the dibenzazepinone ring.
Palladium-catalyzed intramolecular C-H arylation has emerged as a powerful, modern alternative. mdpi.comscispace.com In this method, a suitably substituted N-acyl-2-bromoaniline derivative can undergo an intramolecular cyclization where a palladium catalyst facilitates the formation of the biaryl bond, constructing the seven-membered ring. scispace.com Studies have shown that even with substrates containing other potentially reactive C-H bonds, high selectivity for the desired dibenzazepinone product can be achieved. scispace.com This strategy has been successfully used to synthesize various dibenzazepinone derivatives. researchgate.net
Other innovative ring-closing strategies include:
Radical Cyclization : Aryl radicals generated from aryl halides can cyclize onto an appropriately positioned alkyne or olefin to form the medium-sized ring. This method has been used to create ten-membered ring lactams, demonstrating its potential for larger ring systems. clockss.org
Ring-Closing Metathesis (RCM) : While less common for this specific scaffold, RCM is a powerful tool for forming medium rings and could be applied to a diene precursor to form the dibenzazepine (B1670418) core. researchgate.net
Tandem Oxidative Dearomatization-Ring Expansion : A novel, single-step approach can provide access to medium-ring lactams from readily available bicyclic substrates through an oxidative dearomatization-ring expansion (ODRE) reaction. nih.gov
Medium-Ring Benzolactam Synthesis Routes
The dibenzazepinone framework is a specific example of a benzolactam, a class of compounds containing a benzene ring fused to a lactam. The synthesis of medium-sized (8- to 11-membered) benzolactams presents unique challenges due to unfavorable entropy and transannular strain. researchgate.net
A highly effective method for synthesizing medium-sized benzolactams involves the intramolecular electrophilic aromatic substitution (IEAS) of carbamoyl (B1232498) cations. acs.org These reactive intermediates can be generated from N-aryl-ω-amino acid derivatives and cyclized using strong acids like trifluoromethanesulfonic acid (TfOH) to yield eight- and nine-membered benzolactams in good yields without requiring high-dilution conditions. acs.org Research into the kinetics of these cyclizations has provided quantitative data on the difficulty of forming medium-sized rings compared to smaller, more common five- or six-membered rings. acs.orgrsc.org
| Ring Size | Relative Reaction Rate |
| 6-membered | Fastest |
| 5-membered | Slower than 6-membered |
| 7-membered | Slower than 5-membered |
| 8-membered | Slower than 7-membered |
| 9-membered | Slowest |
| This table illustrates the general trend in reaction rates for benzolactam formation via IEAS at 25 °C. The formation of medium-sized rings (8- and 9-membered) is kinetically less favorable than the formation of smaller rings. acs.org |
Introduction of the N-Benzyl Moiety
Once the dibenzazepinone scaffold is in place, the next crucial step is the introduction of the benzyl (B1604629) group onto the lactam nitrogen.
N-Alkylation and Related Benzylation Reactions
The classical and most direct method for N-benzylation is the N-alkylation of the dibenzazepinone with a benzyl halide (e.g., benzyl bromide or benzyl chloride). Amides and lactams are weak nucleophiles, so they must first be deprotonated with a suitable base to form the corresponding anion, which then acts as the nucleophile. mdpi.com Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). mdpi.complos.org The reaction is often facilitated by a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB), especially under solvent-free conditions using microwave irradiation, which can significantly accelerate the reaction. mdpi.com
Catalytic Benzylation Methods
Modern synthetic chemistry favors catalytic methods that are more atom-economical and environmentally benign. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has become a prominent strategy for the N-alkylation of amines and amides. acs.orgnih.govacs.org In this process, a catalyst, typically based on a transition metal like ruthenium, iridium, or nickel, temporarily "borrows" hydrogen from an alcohol (in this case, benzyl alcohol) to form a metal-hydride species and an aldehyde (benzaldehyde). acs.orgnih.gov The amide then condenses with the in-situ generated aldehyde to form an enamine or iminium intermediate. Finally, the metal-hydride returns the hydrogen to this intermediate, yielding the N-benzylated product and water as the only byproduct. nih.gov This approach avoids the use of stoichiometric alkyl halides and strong bases. researchgate.net
| Catalyst System | Alcohol | Product Yield | Reference |
| Ni/SiO₂–Al₂O₃ | Benzyl alcohol | 98% | researchgate.net |
| Co-L5@C-800 | Benzyl alcohol | 85% | nih.gov |
| Raney Ni | Benzyl alcohol | Good selectivity | acs.orgacs.org |
| This table summarizes selected catalytic systems used for the N-benzylation of amides with benzyl alcohol, showcasing the high yields achievable with this green methodology. |
Deuterium (B1214612) Incorporation Strategies
The final step in synthesizing N-Benzyl-dibenzazepinone-d4 is the introduction of four deuterium atoms onto the benzyl group. This can be achieved either by using a pre-deuterated building block or by direct deuteration of the final molecule.
A highly efficient strategy is to use a deuterated benzylating agent . For example, benzyl-d5 bromide or benzyl-d7 alcohol can be used in the N-alkylation or catalytic benzylation reactions described in section 2.2. Chirally deuterated benzyl chlorides can be prepared from the corresponding deuterated benzyl alcohols. nih.gov Another approach involves the synthesis of deuterated benzyl halides from commercially available deuterated starting materials, such as deuterated DMSO. organic-chemistry.org
Alternatively, direct hydrogen isotope exchange (HIE) can be performed on the N-benzyl-dibenzazepinone molecule. researchgate.net This is often accomplished using a transition-metal catalyst (e.g., palladium, iridium) and a deuterium source. researchgate.netgoogle.com Common deuterium sources include deuterium gas (D₂), heavy water (D₂O), or deuterated solvents like acetone-d₆. researchgate.netnih.govgoogle.com Palladium on carbon (Pd/C) in the presence of D₂ gas or D₂O is a classic method, though it can sometimes lead to de-benzylation. google.comchemrxiv.org More advanced catalytic systems, including iridium complexes, offer high selectivity for the deuteration of benzylic C-H bonds under milder conditions. researchgate.net Photochemical methods are also emerging as a mild and sustainable strategy for deuterium labeling. rsc.org
| Method | Deuterium Source | Key Features |
| Use of Deuterated Reagent | Benzyl-d5-bromide | High and precise deuterium incorporation. |
| Catalytic HIE | D₂ gas, D₂O | Atom-economical; can be performed late-stage. |
| Electrochemical Deuteration | D₂O | Mild conditions, avoids expensive D₂ gas. xmu.edu.cn |
| Photochemical Deuteration | Various | Utilizes light energy, often under mild conditions. rsc.org |
| This table compares different strategies for incorporating deuterium into the benzyl moiety. |
By combining these advanced synthetic strategies, this compound can be synthesized efficiently, providing a valuable tool for pharmaceutical research and development. nih.gov
Synthesis of Deuterated Precursors
The primary strategy for synthesizing this compound involves the initial preparation of a deuterated core structure, specifically 10,11-dihydro-5H-dibenz[b,f]azepin-10-one-d4 (also known as Dibenzazepinone-d4). This approach ensures the precise placement of deuterium atoms before the final benzylation step.
The synthesis of the dibenzazepinone core can be accomplished through several methods, including palladium-catalyzed intramolecular C-H arylation. epfl.ch This modern approach often begins with an appropriately substituted N-aryl-2-bromobenzamide. The key step is a cyclization reaction, which forms the central seven-membered ring. epfl.chresearchgate.net
Once the non-deuterated dibenzazepinone core is obtained, the deuterium atoms are introduced. A common and effective method for this is a Hydrogen Isotope Exchange (HIE) reaction. researchgate.net The most reactive non-aromatic C-H bonds in the dibenzazepinone structure are at the C11 position, which are benzylic and alpha to the ketone. These protons can be exchanged for deuterium by treatment with a deuterium source, such as heavy water (D₂O), in the presence of a suitable catalyst. unam.mx Palladium on carbon (Pd/C) is a frequently used catalyst for such transformations. unam.mx The reaction is typically heated to facilitate the exchange, resulting in the formation of Dibenzazepinone-d4.
Table 1: Hypothetical Reaction Scheme for Dibenzazepinone-d4 Synthesis
| Step | Reactant | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | N-(2-bromophenyl)benzamide | Pd(dba)₂, Phosphine Ligand, K₂CO₃, Mesitylene, 80-120°C | 10,11-dihydro-5H-dibenz[b,f]azepin-10-one |
Directed Deuteration in Target Compound Synthesis
With the deuterated precursor, Dibenzazepinone-d4, in hand, the final step is the introduction of the benzyl group at the nitrogen atom (N5 position). This is a standard N-alkylation reaction. The nitrogen of the azepine ring acts as a nucleophile, attacking an electrophilic benzyl source. thieme-connect.de
The reaction is typically carried out by deprotonating the nitrogen atom with a strong base, such as sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.org Subsequently, benzyl bromide or benzyl chloride is added to the reaction mixture. The nucleophilic nitrogen anion displaces the halide, forming the N-C bond and yielding the final product, this compound. pharmaffiliates.com This method directs the benzylation specifically to the nitrogen atom, completing the synthesis.
Optimization of Synthetic Pathways
Reaction Condition Studies (e.g., Temperature, Solvent, Catalysis)
The efficiency of both the deuteration and the N-benzylation steps is highly dependent on the chosen reaction conditions.
For the Hydrogen Isotope Exchange (HIE) step, key parameters include the choice of catalyst, solvent, and temperature. While Pd/C is common, other transition metals like iridium and ruthenium have also been shown to be effective for HIE reactions. rsc.org The solvent can influence catalyst activity and substrate solubility, while temperature affects the reaction rate and the equilibrium of the H/D exchange.
For the N-benzylation reaction, the choice of base, solvent, and temperature is critical. A strong base like NaH ensures complete deprotonation but may require anhydrous conditions and careful handling. A weaker base like K₂CO₃ is often sufficient and more practical for larger-scale synthesis. The solvent must be able to dissolve the reactants and facilitate the nucleophilic substitution. Temperature can be adjusted to control the reaction rate; while some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction time. acs.org
Table 2: Example of Optimization Study for N-Benzylation of Dibenzazepinone-d4
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 25 | 24 | 65 |
| 2 | K₂CO₃ | DMF | 60 | 6 | 85 |
| 3 | NaH | THF | 25 | 8 | 92 |
Data is hypothetical and for illustrative purposes.
Yield and Selectivity Enhancement
Selectivity: In the context of synthesizing this compound, selectivity is paramount during the deuteration step. The goal is to deuterate the C11 position without significant exchange at the aromatic positions. Highly selective deuteration reactions are key to accessing high-purity deuterated molecules, as isotopic mixtures can be impossible to separate using standard purification techniques. marquette.edu Reaction conditions must be carefully controlled; for instance, using milder temperatures and a less active catalyst can favor exchange at the more acidic benzylic position over the less reactive aromatic C-H bonds. The development of new catalysts and methods continues to address the challenge of achieving high site-selectivity in deuteration. researchgate.netmarquette.edu
Yield: Maximizing the isolated yield requires optimization at each stage of the synthesis. In palladium-catalyzed reactions, such as the initial cyclization to form the dibenzazepinone ring, the choice of ligand can have a profound impact on reaction efficiency and yield. epfl.chnih.gov For the N-benzylation step, ensuring the complete consumption of the starting material through careful monitoring (e.g., by TLC or LC-MS) and optimizing the stoichiometry of the reagents can prevent yield loss. Furthermore, an efficient purification protocol, typically involving recrystallization or column chromatography, is essential to isolate the final product in high purity, which directly impacts the final calculated yield.
Structural Elucidation and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For N-Benzyl-dibenzazepinone-d4, a combination of one-dimensional and two-dimensional NMR methods provides a comprehensive structural picture.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum of a related non-deuterated compound, N-benzylaniline, shows characteristic signals for the aromatic and aliphatic protons. The aromatic protons typically appear as multiplets in the range of δ 6.6-7.5 ppm. The benzylic protons (CH2) are observed as a singlet at approximately δ 4.38 ppm, and the NH proton appears as a broad singlet around δ 4.06 ppm. For this compound, the absence of signals corresponding to the deuterated positions confirms the isotopic labeling.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. researchgate.net For a similar structure, N-benzylaniline, the aromatic carbons resonate in the region of δ 112-149 ppm. The benzylic carbon (CH2) signal is typically found around δ 48.4 ppm. The positions of the carbon signals in this compound would be consistent with the dibenzazepinone core and the N-benzyl group, with the deuterated carbons showing characteristic coupling patterns or being absent in the spectrum depending on the experimental setup.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Similar Non-Deuterated Analog (N-benzylaniline in CDCl₃)
| Atom Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.44-7.32 | m | - |
| Aromatic CH | 7.22 | t | 8.0 |
| Aromatic CH | 6.76 | t | 7.3 |
| Aromatic CH | 6.68 | d | 8.0 |
| NH | 4.06 | s (br) | - |
| CH ₂ | 4.38 | s | - |
| Aromatic C | 148.2, 139.5 | - | - |
| Aromatic C H | 129.3, 128.6, 127.5, 127.2, 117.6, 112.9 | - | - |
| C H₂ | 48.4 | - | - |
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for establishing connectivity between atoms. ua.es
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. emerypharma.com For this compound, COSY would reveal the coupling networks within the aromatic rings and any coupling involving the benzylic protons if they were not a simple singlet.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. emerypharma.comresearchgate.net This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which helps in determining the three-dimensional structure and conformation of the molecule. researchgate.net
Isotopic Labeling in NMR Assignments (e.g., ¹⁵N-NMR)
Isotopic labeling, particularly with ¹⁵N, can be a powerful tool in NMR. silantes.comwhiterose.ac.uk While ¹⁴N is NMR active, its quadrupole moment often leads to broad signals. Replacing it with the spin-1/2 nucleus ¹⁵N results in sharper signals and allows for heteronuclear correlation experiments like ¹H-¹⁵N HSQC. whiterose.ac.uk This would definitively assign the nitrogen's position and its neighboring protons in this compound. The use of deuteration (d4) itself simplifies the ¹H NMR spectrum by removing specific proton signals, which can aid in the assignment of the remaining resonances.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. rsc.orgrsc.org This accuracy allows for the determination of the elemental formula. For this compound, HRMS would confirm the molecular weight, accounting for the four deuterium (B1214612) atoms, and thus verify its isotopic enrichment and elemental composition. The observed isotopic pattern in the mass spectrum would also be characteristic of a deuterated compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.czgcms.cz LC is used to separate the compound of interest from any impurities. The eluting components are then introduced into the mass spectrometer, which provides mass information for each separated peak. This confirms the identity of the main component as this compound and allows for the assessment of its purity.
Mechanistic Investigations Using Isotopic Labeling
Application of Deuterium (B1214612) Labeling to Elucidate Reaction Mechanisms
Deuterium labeling is a cornerstone in the elucidation of reaction mechanisms. For a compound like N-Benzyl-dibenzazepinone-d4, the four deuterium atoms on the benzyl (B1604629) group can help to clarify the fate of this specific moiety during a chemical transformation. For instance, in reactions involving the cleavage or formation of bonds at or near the benzylic position, the presence of deuterium can help to distinguish between different proposed mechanisms.
One area where this could be applied is in the synthesis of dibenzazepinone cores. For example, palladium-catalyzed intramolecular arylation is a known method for forming the seven-membered ring of the dibenzazepinone structure. researchgate.net If a reaction were designed to modify the N-benzyl group, the use of the d4-labeled compound would allow researchers to precisely follow the fragments of the molecule using mass spectrometry.
Consider a hypothetical reaction where N-Benzyl-dibenzazepinone is subjected to conditions that could potentially lead to debenzylation. By using the d4-labeled variant, the products could be analyzed to determine whether the benzyl group remains intact or is transferred to another molecule.
Table 1: Hypothetical Mass Spectrometry Data for a Debenzylation Reaction
| Product Fragment | Expected Mass (Unlabeled) | Observed Mass (d4-Labeled) | Mechanistic Implication |
| Dibenzazepinone | 209.08 g/mol | 209.08 g/mol | N-benzyl group cleaved |
| Toluene | 92.06 g/mol | 96.10 g/mol (Toluene-d4) | Benzyl group is released and captures a proton/deuteron |
| Benzylated Byproduct | Varies | Varies (contains d4-benzyl) | Benzyl group is transferred |
This type of analysis provides definitive evidence for the reaction pathway, which might be ambiguous with the unlabeled compound.
Study of Isotope Effects in Chemical Transformations
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning it requires more energy to break. wikipedia.org Therefore, if a C-H bond at the benzylic position is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with this compound than with its non-deuterated counterpart. This is known as a primary KIE. wikipedia.org
The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) can provide insight into the transition state of the reaction. wikipedia.orglibretexts.org A large primary KIE (typically > 2) suggests a linear transition state where the bond to the hydrogen/deuterium is symmetrically broken.
Secondary KIEs can also be observed when the deuterium is not directly involved in bond breaking but is located near the reaction center. wikipedia.orglibretexts.org For this compound, a change in hybridization at the benzylic carbon from sp3 to sp2 would result in a small inverse KIE (kH/kD < 1), while a change from sp2 to sp3 would result in a small normal KIE (kH/kD > 1).
Table 2: Illustrative Kinetic Isotope Effects in a Hypothetical Oxidation Reaction
| Reaction Type | Rate-Determining Step | Expected kH/kD | Interpretation |
| Benzylic Oxidation | C-H bond cleavage at the benzyl group | ~ 5-7 | C-H bond breaking is the slowest step. |
| Ring Functionalization | Reaction at the aromatic rings | ~ 1 | Benzylic C-H bond is not involved in the rate-determining step. |
| N-dealkylation | Change in hybridization at the benzylic carbon | > 1 (small) | Secondary KIE indicating a change in the steric environment. |
These studies are invaluable for mapping the energy landscape of a reaction and identifying the rate-limiting step. rsc.orgnih.gov
Deuterium Exchange Studies in Solution and Biological Systems
Hydrogen-deuterium exchange (HDX) studies are used to investigate the accessibility of protons in a molecule to a solvent, typically D2O. epfl.chrsc.org While the deuterium atoms in this compound are on a carbon atom and are not readily exchangeable, this labeled compound could be used in studies involving biological macromolecules like proteins. eurekalert.org
If N-Benzyl-dibenzazepinone were to bind to a protein, HDX mass spectrometry (HDX-MS) could be used to probe the protein's conformational changes upon binding. nih.govmdpi.com In such an experiment, the protein is incubated in a deuterated buffer, and the rate of deuterium uptake by the protein's backbone amide hydrogens is measured. Binding of a ligand like N-Benzyl-dibenzazepinone can alter the protein's dynamics, leading to changes in the HDX rates in specific regions of the protein. The d4-label on the ligand itself would not be directly monitored in this context, but the labeled compound serves as the specific interactor with the biological system being probed.
Table 3: Example of HDX-MS Data for Protein-Ligand Interaction
| Protein Region | HDX Rate (Apo-protein) | HDX Rate (with N-Benzyl-dibenzazepinone) | Conclusion |
| Peptide 25-35 | High | Low | This region is likely part of the binding site or undergoes a conformational change upon binding. |
| Peptide 70-80 | Low | Low | This region is likely structurally stable and not involved in binding. |
| Peptide 110-120 | High | High | This region remains flexible and is likely not involved in the interaction. |
Probing Molecular Rearrangements and Pathways with Labeled Compounds
Isotopically labeled compounds are exceptionally useful for tracing the pathways of atoms during molecular rearrangements. msu.edu In a rearrangement reaction, the carbon skeleton of a molecule is altered, and it can be challenging to determine the exact migration pathway without labeled atoms.
While there are no widely reported rearrangement reactions for N-Benzyl-dibenzazepinone itself, one could envision scenarios where such a tool would be indispensable. For example, in the synthesis of related heterocyclic systems, rearrangements like the Beckmann or Schmidt rearrangement are common. If a precursor to this compound were subjected to such a rearrangement, the position of the deuterium-labeled benzyl group in the final product would provide conclusive evidence of the migratory aptitude of different groups.
Consider a hypothetical acid-catalyzed rearrangement of a related oxime precursor. The labeled benzyl group would allow for the unambiguous determination of whether it or another group migrates.
Investigation of Radical Intermediates and Reaction Pathways
Many organic reactions proceed through radical intermediates, which are highly reactive species with unpaired electrons. Deuterium labeling can be used to investigate these pathways. For instance, some palladium-catalyzed cross-coupling reactions are proposed to involve radical intermediates. epfl.ch
In the context of this compound, if a reaction is suspected to proceed via a benzylic radical, the KIE can again be informative. The presence of a significant KIE would support a mechanism where the benzylic C-H bond is cleaved to form a radical in the rate-determining step.
Furthermore, in reactions where radical cyclizations occur, the labeled benzyl group can serve as a tracer. For example, if a radical were generated elsewhere in the molecule and then cyclized onto the benzyl group, the deuterium atoms would allow for the identification of the exact site of attack.
In Vitro Metabolic Studies and Biotransformation
In Vitro Metabolic Stability Assessment
No data is publicly available regarding the metabolic stability of N-Benzyl-dibenzazepinone-d4 in rat or human liver microsomes.
There is no publicly available information on the stability of this compound in S9 fractions or cytosol.
The in vitro half-life of this compound has not been reported in the scientific literature.
Stability in S9 Fractions and Cytosol[6],[8],
Metabolite Identification and Profiling
No studies have been published that identify the Phase I metabolites of this compound.
There is no publicly available data on the detection of Phase II metabolites of this compound.
Chromatographic and Spectroscopic Methods for Metabolite Separation and Characterization
The separation and characterization of metabolites are paramount in understanding the biotransformation of a parent drug. A combination of chromatographic and spectroscopic techniques is essential for this purpose.
High-performance liquid chromatography (HPLC) is a cornerstone for the separation of metabolites from complex biological matrices. mpg.de For compounds with a structural backbone similar to this compound, reversed-phase HPLC is often employed, utilizing a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. nih.gov The use of polysaccharide-derived chiral stationary phases can be crucial for separating enantiomers if the metabolism introduces a chiral center. wuxiapptec.comnih.gov
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of metabolites. nih.govnih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer further structural details. researchgate.net For this compound, characteristic fragmentation would likely involve the dibenzazepine (B1670418) and benzyl (B1604629) moieties. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for the definitive structural characterization of metabolites, especially when sufficient quantities can be isolated. scielo.br 1H and 13C NMR can provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the site of metabolic modification. rsc.orgnih.gov
Table 1: Analytical Methods for Metabolite Studies
| Technique | Application | Anticipated Utility for this compound Metabolites |
|---|---|---|
| HPLC | Separation of parent compound and metabolites | Effective for resolving polar and nonpolar metabolites. Chiral phases can separate stereoisomers. wuxiapptec.comnih.gov |
| LC-MS/MS | Identification and quantification of metabolites | Provides molecular weight and structural information through fragmentation patterns. nih.govnih.govresearchgate.net |
| HRMS | Accurate mass measurement | Determines elemental composition to confirm metabolite identity. nih.gov |
Enzyme Characterization and Pathway Elucidation
Identifying the enzymes responsible for the metabolism of a drug is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response.
Cytochrome P450 (CYP) Isoform Involvement
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast number of drugs. dynamed.commdpi.com For a molecule containing aromatic rings and an N-benzyl group like this compound, CYP-mediated oxidation is a highly probable metabolic pathway. nih.gov Common reactions catalyzed by CYPs include hydroxylation, N-dealkylation, and oxidation. dynamed.com Studies on structurally similar compounds, such as dibenzo[c,f]- researchgate.netdiazepine, have shown the formation of monohydroxylated derivatives in the aromatic ring through in vitro metabolism with rat liver microsomes. nih.gov Furthermore, the metabolism of N-benzyl-containing compounds often involves CYP-mediated N-debenzylation. nih.gov Specific isoforms like CYP3A4, CYP2D6, and CYP2C9 are frequently implicated in the metabolism of drugs with such structural features. mdpi.com
Role of Other Drug-Metabolizing Enzymes (e.g., Aldehyde Oxidase)
Aldehyde oxidase (AO) is a cytosolic enzyme known to metabolize a variety of nitrogen-containing heterocyclic compounds. nih.govnih.govdrughunter.com Given the dibenzazepine structure, which contains a nitrogen atom within a heterocyclic system, the involvement of AO in the metabolism of this compound is plausible. wuxiapptec.comhyphadiscovery.com AO typically catalyzes the oxidation of azaheterocycles. nih.gov The presence of an amide group in the dibenzazepinone structure could also be a site for hydrolysis, a reaction that can be catalyzed by various hydrolases. nih.gov
Comparative Species Metabolism Studies
Significant species differences can exist in drug metabolism, primarily due to variations in the expression and activity of drug-metabolizing enzymes like CYPs and AO. nih.govnih.gov For instance, AO activity is known to vary markedly between species, which can complicate the extrapolation of preclinical data to humans. nih.gov Therefore, in vitro metabolic studies are often conducted using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human) to assess these differences. This comparative approach helps in selecting the most appropriate animal model for in vivo studies.
Table 2: Potential Metabolic Pathways and Involved Enzymes
| Metabolic Reaction | Potential Metabolite Structure | Enzyme Family | Supporting Evidence from Similar Compounds |
|---|---|---|---|
| Aromatic Hydroxylation | Hydroxylated dibenzazepinone ring | Cytochrome P450 | Observed in dibenzo[c,f]- researchgate.netdiazepine metabolism. nih.gov |
| N-Debenzylation | Dibenzazepinone-d4 | Cytochrome P450 | Common pathway for N-benzyl compounds. nih.gov |
| N-Oxidation | N-oxide of the dibenzazepine nitrogen | Cytochrome P450 / FMO | Observed in dibenzylamine (B1670424) metabolism. nih.gov |
| Lactam Hydrolysis | Ring-opened carboxylic acid | Amidase/Hydrolase | A potential pathway for the lactam ring. |
Investigation of Reactive Metabolite Formation
The formation of reactive metabolites is a significant safety concern in drug development, as these species can covalently bind to cellular macromolecules, potentially leading to toxicity. numberanalytics.comevotec.com For this compound, potential sites for bioactivation include the aromatic rings and the nitrogen atom.
CYP-mediated oxidation of the aromatic rings can lead to the formation of arene oxides, which are electrophilic and can react with nucleophiles such as glutathione (B108866) (GSH). researchgate.net The N-dealkylation process can sometimes generate reactive iminium ions. nih.gov Trapping experiments, where the parent compound is incubated with liver microsomes in the presence of a trapping agent like GSH, are commonly used to detect the formation of reactive metabolites. evotec.com The resulting GSH adducts can then be identified by LC-MS. The formation of quinone-imine or quinone-methide intermediates through further oxidation of hydroxylated metabolites is another potential pathway for reactive metabolite generation. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Benzyl-dibenzazepinone |
| Dibenzo[c,f]- researchgate.netdiazepine |
| N-benzyl-N-cyclopropylamine |
| Acetonitrile |
| Glutathione (GSH) |
| N-Benzylbenzylamine |
| Dibenzylamine |
| N-desmethyldiazepam |
| Nordazepam |
| Oxazepam |
| Temazepam |
Structure Activity Relationship Sar and Mechanistic Correlates
Exploration of Structural Modifications on the Dibenzazepinone Scaffold
The dibenzazepinone scaffold is a privileged structure in medicinal chemistry, forming the foundation for a variety of compounds with diverse biological activities. Research into modifications of this core has yielded significant insights into the structural requirements for specific pharmacological effects. The dibenzazepine (B1670418) nucleus is a tricyclic system consisting of two benzene (B151609) rings fused to a central seven-membered azepine ring. The introduction of a ketone group into the azepine ring forms the dibenzazepinone core, which alters the geometry and electronic properties of the molecule.
Structural modifications to this scaffold can be systematically explored to understand their impact on biological targets. Key areas of modification include:
Position of the Ketone Group: The location of the carbonyl group on the azepine ring can influence the molecule's conformation and its ability to interact with receptor binding pockets.
Substitution on the Benzene Rings: The addition of various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) to the aromatic rings can modulate lipophilicity, electronic distribution, and metabolic stability. These changes can fine-tune the compound's affinity and selectivity for its biological targets.
The systematic exploration of these modifications allows researchers to build a comprehensive understanding of the structure-activity relationships governing this class of compounds.
Impact of N-Benzyl Group Variations on Biological Activity (e.g., Receptor Antagonism)
Studies on related dibenzazepine derivatives have demonstrated that modifications to the N-substituent can drastically alter receptor binding profiles. For instance, in the context of G protein-coupled receptors (GPCRs), which are common targets for dibenzazepine-like compounds, the nature of the N-substituent can dictate whether the compound acts as an agonist, antagonist, or inverse agonist.
Variations to the N-benzyl group can include:
Substitution on the Benzyl (B1604629) Ring: Adding substituents to the phenyl ring of the benzyl group can enhance or diminish binding affinity and selectivity. For example, electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, influencing pi-pi stacking or other non-covalent interactions with the receptor.
Replacement of the Benzyl Group: Replacing the entire benzyl group with other alkyl or aryl substituents can lead to profound changes in biological activity. This highlights the specific role of the benzyl moiety in the interaction of N-Benzyl-dibenzazepinone with its biological targets.
The table below summarizes the general impact of N-benzyl group variations on the biological activity of dibenzazepinone-like compounds.
| Modification to N-Benzyl Group | General Impact on Biological Activity | Example of Potential Effect |
| Addition of electron-withdrawing groups (e.g., -Cl, -CF3) to the phenyl ring | Can alter electronic interactions and lipophilicity. | May enhance or decrease binding affinity depending on the specific receptor pocket. |
| Addition of electron-donating groups (e.g., -CH3, -OCH3) to the phenyl ring | Can modify the electron density of the aromatic system. | May improve selectivity for a particular receptor subtype. |
| Replacement of the benzyl group with a smaller alkyl chain | Reduces steric bulk and lipophilicity. | Often leads to a decrease in binding affinity due to the loss of key hydrophobic interactions. |
| Replacement of the benzyl group with a larger or more complex aryl group | Increases steric bulk and potential for additional interactions. | Could lead to a different receptor binding profile or altered selectivity. |
Correlation between Molecular Structure and Metabolic Fate
The metabolic fate of a compound is intrinsically linked to its molecular structure. For N-Benzyl-dibenzazepinone, key structural features dictate how it is processed by metabolic enzymes, primarily the cytochrome P450 (CYP) system. The "-d4" designation in N-Benzyl-dibenzazepinone-d4 indicates that four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution is often strategically placed at sites susceptible to metabolic attack. The C-D bond is stronger than the C-H bond, which can slow down the rate of metabolism at that specific position, a phenomenon known as the kinetic isotope effect. This makes deuterated compounds like this compound invaluable tools for studying metabolic pathways.
The primary sites of metabolism for N-Benzyl-dibenzazepinone are expected to be:
The Benzyl Group: The methylene (B1212753) bridge and the aromatic ring of the benzyl group are susceptible to hydroxylation.
The Dibenzazepinone Core: The aromatic rings of the dibenzazepinone scaffold can also undergo hydroxylation. The nitrogen atom can be a site for N-oxidation or demethylation if it were, for example, a methyl group instead of a benzyl group.
The Ketone Group: The carbonyl group can be reduced to a hydroxyl group.
The correlation between the structure and metabolic fate is critical for understanding the compound's pharmacokinetic profile, including its half-life and potential for drug-drug interactions.
Designing Analogues for Modulated Bioactivity or Metabolic Stability
The insights gained from SAR and metabolic studies are instrumental in the rational design of new analogues with improved properties. The goal of analogue design is often to enhance desired biological activity, improve selectivity for the target, and optimize the pharmacokinetic profile, including metabolic stability.
For the dibenzazepinone class of compounds, several strategies can be employed to design analogues with modulated bioactivity or metabolic stability:
Modulating Bioactivity:
Fine-tuning substitutions on the aromatic rings of the dibenzazepinone core and the N-benzyl group to optimize interactions with the target receptor.
Altering the conformation of the molecule by introducing rigidifying elements or flexible linkers to favor a bioactive conformation.
Improving Metabolic Stability:
Deuteration: As seen with this compound, strategically placing deuterium at metabolically labile positions can slow down metabolism and prolong the compound's duration of action.
Blocking Metabolic Hotspots: Introducing chemical groups, such as fluorine, at sites prone to metabolic attack (e.g., hydroxylation) can prevent or slow down metabolic degradation.
Modifying Lipophilicity: Adjusting the lipophilicity of the molecule can influence its distribution and accessibility to metabolic enzymes.
The table below outlines some strategies for designing analogues of N-Benzyl-dibenzazepinone.
| Design Goal | Strategy | Rationale |
| Enhanced Receptor Affinity | Introduce substituents on the N-benzyl ring that complement the receptor's binding pocket. | Optimizes non-covalent interactions such as hydrophobic and electronic interactions. |
| Improved Receptor Selectivity | Modify the overall shape and electronic distribution of the molecule. | Exploits subtle differences in the binding pockets of different receptor subtypes. |
| Increased Metabolic Stability | Introduce fluorine atoms at positions susceptible to hydroxylation. | The strong C-F bond is resistant to metabolic cleavage by CYP enzymes. |
| Increased Metabolic Stability | Strategic deuteration of metabolically labile C-H bonds. | The kinetic isotope effect slows the rate of metabolism at the deuterated site. |
| Modulated Pharmacokinetics | Alter the lipophilicity by adding polar or nonpolar groups. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
Through such iterative design, synthesis, and testing cycles, medicinal chemists can develop new chemical entities based on the N-Benzyl-dibenzazepinone scaffold with superior therapeutic potential.
Advanced Analytical Applications
Chromatographic Method Development (e.g., HPLC, GC) for Quantitative Analysis
The development of robust chromatographic methods is essential for the accurate quantification of chemical compounds. For N-Benzyl-dibenzazepinone-d4 and its non-deuterated counterpart, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods can be established.
HPLC Method Development: A typical HPLC method for the analysis of dibenzazepine (B1670418) derivatives would involve a reversed-phase column, such as a C18 or C8 column. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govwisdomlib.org Gradient elution may be employed to achieve optimal separation of the analyte from potential impurities and matrix components. Detection is commonly performed using a UV detector, as dibenzazepine structures absorb UV light. nih.gov For enhanced sensitivity and selectivity, particularly in bioanalytical applications, a mass spectrometer (LC-MS) is often coupled with the HPLC system. nih.govresearchgate.net
GC Method Development: For GC analysis, N-Benzyl-dibenzazepinone would require sufficient volatility and thermal stability. Derivatization might be necessary in some cases to improve its chromatographic behavior. nih.gov A capillary column with a non-polar or mid-polarity stationary phase would be suitable for separation. ojp.gov The injection is typically performed in splitless mode to maximize sensitivity. Mass spectrometry (GC-MS) is the preferred detection method due to its high selectivity and ability to provide structural information, which is crucial for distinguishing between the deuterated standard and the non-deuterated analyte. ojp.govresearchgate.net
A hypothetical set of parameters for HPLC and GC method development is presented in the table below.
| Parameter | HPLC Method | GC Method |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Helium at a constant flow rate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | Isothermal at 40°C | Initial temp 150°C, ramp to 300°C at 10°C/min |
| Detector | UV at 254 nm or Mass Spectrometer (ESI+) | Mass Spectrometer (EI) |
Application in Analytical Chromatography for Compound Purity and Quantification
In analytical chromatography, this compound is instrumental for ensuring the purity and accurate quantification of its non-deuterated analog. The purity of a synthesized compound is a critical parameter, and HPLC or GC methods developed can be used to separate the main compound from any impurities or degradation products. nih.gov The area of the chromatographic peak corresponding to the compound is proportional to its concentration, allowing for quantification.
When used as an internal standard, a known amount of this compound is added to the sample containing the non-deuterated analyte. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte. This method corrects for variations in sample preparation and instrument response, leading to more accurate and precise results. wuxiapptec.com
Utilization as Internal Standards in Bioanalytical Assays (due to deuterium (B1214612) label)
The primary application of this compound is as an internal standard in bioanalytical assays, especially those employing mass spectrometry (LC-MS or GC-MS). wuxiapptec.comscispace.com The deuterium label gives the molecule a higher mass than its non-deuterated counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute from the chromatography column.
Because the deuterated standard has nearly identical physicochemical properties to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. bioanalysis-zone.com This co-behavior effectively compensates for matrix effects, which are a common source of error in bioanalytical methods where complex biological matrices like plasma or urine can suppress or enhance the analyte signal. wuxiapptec.comnih.gov The use of a stable isotope-labeled internal standard like this compound is therefore considered the gold standard for quantitative bioanalysis. scispace.com
Development of Spectroscopic Methods for Detection and Quantitation
Spectroscopic methods are also employed for the detection and quantitation of dibenzazepine derivatives.
UV-Visible Spectroscopy: UV-Visible spectrophotometry can be used for the quantification of dibenzazepine compounds in pharmaceutical formulations. nih.gov These compounds typically exhibit characteristic absorption maxima in the UV region. While less selective than chromatographic methods, UV-Vis spectroscopy offers a simpler and more cost-effective approach for routine analysis of relatively pure samples.
Infrared (IR) Spectroscopy: Infrared spectroscopy is primarily used for the identification and structural elucidation of compounds by identifying their functional groups. While not a primary tool for quantification, it can be used to confirm the identity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR can be used to confirm the structure of the molecule, while ²H NMR can be used to confirm the position and extent of deuterium labeling.
Computational Chemistry and Molecular Modeling
Conformational Analysis of N-Benzyl-dibenzazepinone-d4
The three-dimensional structure of this compound is not static; rotation around single bonds allows the molecule to adopt various spatial arrangements known as conformations. Conformational analysis is crucial as the preferred conformation(s) can significantly influence the molecule's physical, chemical, and biological properties.
Studies on similar N-benzyl substituted heterocyclic compounds have demonstrated the utility of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations in elucidating conformational preferences. scielo.brresearchgate.net For this compound, the key flexible bonds would be the N-CH₂ bond connecting the benzyl (B1604629) group to the dibenzazepinone core and the bonds within the seven-membered ring of the dibenzazepinone moiety.
A theoretical conformational analysis of this compound would involve systematically rotating these flexible bonds and calculating the potential energy of the resulting structures. This process generates a potential energy surface, where the low-energy regions correspond to the most stable conformations. It is anticipated that the bulky benzyl and dibenzazepinone groups would lead to significant steric hindrance, favoring conformations that minimize these unfavorable interactions. The presence of the deuterium (B1214612) atoms on the benzyl group is not expected to significantly alter the conformational landscape compared to the non-deuterated analog, as the steric and electronic differences are minimal.
Table 1: Predicted Stable Conformations of this compound
| Conformer | Dihedral Angle (C-N-CH₂-Ph) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | ~60° (gauche) | 0.00 | 60 |
| 2 | ~180° (anti) | 1.5 | 30 |
| 3 | ~-60° (gauche) | 0.2 | 10 |
Note: This table is hypothetical and based on expected conformational preferences for similar structures. Actual values would require specific quantum chemical calculations.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This is particularly relevant if this compound is being investigated for its potential interaction with a biological target, such as a protein receptor or enzyme.
While there is no specific information in the provided search results about the molecular docking of this compound, the general procedure would involve:
Obtaining the three-dimensional structure of the target protein, often from a database like the Protein Data Bank (PDB).
Generating a low-energy conformation of this compound.
Using a docking program to systematically place the ligand into the binding site of the protein and score the different poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions).
The results of a molecular docking study could reveal potential binding modes and key amino acid residues in the target's active site that interact with the ligand. For instance, the aromatic rings of the dibenzazepinone and benzyl groups could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The carbonyl group could act as a hydrogen bond acceptor.
Prediction of Metabolic Pathways and Enzyme Binding Sites
Computational tools can be employed to predict the likely metabolic fate of a compound in a biological system. pharmafeatures.combiorxiv.org These methods often rely on databases of known metabolic transformations and algorithms that identify susceptible sites on the molecule for enzymatic attack.
For this compound, potential metabolic transformations could include:
Hydroxylation: The aromatic rings are likely sites for hydroxylation by cytochrome P450 enzymes.
N-debenzylation: Cleavage of the N-benzyl group is a common metabolic pathway.
Oxidation: The carbonyl group could undergo reduction.
The presence of deuterium atoms on the benzyl group can have a significant impact on its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond. Therefore, deuteration at the benzyl position might lead to a slower rate of N-debenzylation, potentially altering the pharmacokinetic profile of the compound compared to its non-deuterated counterpart.
Predictive software like PathPred can simulate metabolic cascades and suggest plausible intermediates. pharmafeatures.com These predictions can then guide experimental metabolic studies.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of a molecule. nih.govnih.govrsc.org These calculations can be used to determine a wide range of properties, including:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests higher reactivity.
Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which can be used to predict sites of electrophilic and nucleophilic attack.
Reaction Mechanisms: Quantum chemical calculations can be used to model the entire energy profile of a chemical reaction, including the structures and energies of reactants, transition states, and products. rsc.org This can elucidate the step-by-step mechanism of a reaction.
For this compound, quantum chemical calculations could be used to investigate the mechanism of its potential degradation pathways or to understand the electronic effects of the benzyl and dibenzazepinone moieties on each other.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: This table is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-benzyl-dibenzazepinone |
| Phenylalanine |
| Tyrosine |
Future Research Directions
Exploration of Novel Synthetic Pathways for Complex Dibenzazepinone Analogues
The synthesis of dibenzazepinones, particularly those with specific stereochemistry, remains a challenge that drives innovation in organic chemistry. Future research will likely focus on developing more efficient, selective, and scalable methods to create structurally diverse analogues. A significant area of development is the use of palladium-catalyzed C-H functionalization, which allows for the direct formation of the biaryl axis of chirality in these molecules. epfl.ch This atropo-enantioselective method can produce axially chiral dibenzazepinones with high levels of enantiocontrol. epfl.chqmul.ac.uk
Another promising avenue is the refinement of classical reactions like the Meyers' lactamization, which can be adapted for the atroposelective synthesis of dibenzo[di]azepine derivatives through a center-to-axial chirality transfer. researchgate.net These advanced methods provide access to enantioenriched compounds that are valuable for developing drugs with improved pharmacokinetic profiles. researchgate.net The ability to create a wide array of analogues is fundamental for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of lead compounds. plos.org
Novel Synthetic Strategies for Dibenzazepinone Analogues
| Synthetic Pathway | Description | Key Advantage | Reference |
|---|---|---|---|
| Palladium(0)-Catalyzed C–H Arylation | An intramolecular C–H arylation of achiral amides to forge an axis of chirality during the cyclization process. | Provides high atropo-enantioselectivity for creating axially chiral dibenzazepinones. | epfl.ch |
| Meyers' Lactamization | A lactamization reaction that can be promoted to be highly atroposelective, constructing nonracemic derivatives through chirality transfer. | Enables straightforward access to enantioenriched analogues of biorelevant architectures. | researchgate.net |
| Cyclization of N-Substituted Aryl Amino Acids | Involves the formation of an acid chloride followed by an intramolecular acylation catalyzed by AlCl₃ to form the dibenzazepinone core. | A foundational method for constructing the core seven-membered lactam structure. |
Development of Advanced In Vitro Models for Predictive Metabolism
Predicting how a compound like N-Benzyl-dibenzazepinone-d4 is metabolized is crucial for its development. Future research is moving beyond traditional cell cultures and animal models towards more sophisticated in vitro systems that better mimic human physiology. nih.gov These advanced models are essential for evaluating a drug candidate's efficacy, safety, and mechanism of action early in the development pipeline. rouken.bio
Key advancements include three-dimensional (3D) cell cultures, such as spheroids and organoids, which allow cells to form structures that resemble tissues and organs. rouken.bio Organ-on-a-chip (OOC) platforms are microfluidic devices containing living cells that replicate the structure and function of human organs, enabling the study of drug transport and metabolism on multiple cell types simultaneously. nih.govrouken.bio The development of these models is supported by regulatory shifts, such as the FDA Modernization Act 2.0, which encourages the use of human-relevant alternatives to animal testing. nih.govrouken.bio For instance, a combined gut and liver-on-a-chip model can simulate the absorption and subsequent metabolism of a drug, providing more accurate predictions of its in vivo behavior. nih.gov
Advanced In Vitro Models for Metabolism Studies
| Model Type | Description | Application in Predictive Metabolism | Reference |
|---|---|---|---|
| 3D Cell Cultures (Organoids/Spheroids) | Cells grown in 3D structures that mimic the architecture of tissues and organs. | Allows for the study of complex cell-to-cell interactions, tissue organization, and drug penetration. | rouken.bio |
| Organ-on-a-Chip (OOC) | Microfluidic devices with living cells in microchannels that simulate organ-level functions. | Enables the study of drug effects on multiple cell types and the assessment of drug transport and metabolism. | nih.govrouken.bio |
| Induced Pluripotent Stem Cells (iPSCs) | Stem cells generated from adult cells that can be differentiated into various cell types (e.g., hepatocytes). | Offers a source for creating patient-specific or population-diverse models for metabolism and toxicity studies. | nih.govrouken.bio |
| Human Intestinal Enteroids | 3D models derived from intestinal stem cells that exhibit a high level of differentiation and functionality of key drug-metabolizing enzymes and transporters. | Well-suited for studying drug absorption, metabolism, and transport in the intestine. | diva-portal.org |
Integration of Multi-Omics Data in Metabolic Pathway Research
Understanding the complete metabolic fate of this compound requires a holistic view of the biological systems it interacts with. Future research will increasingly rely on the integration of multiple "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—to reconstruct metabolic pathways comprehensively. biorxiv.orgfrontiersin.org This systems biology approach overcomes the limitations of studying each data type in isolation, providing deeper insights into complex biological phenomena. mdpi.combiorxiv.org
Computational workflows and tools, such as MEANtools, are being developed to integrate these large datasets. biorxiv.orgbiorxiv.org Such tools can identify correlations between gene expression (transcriptomics), protein levels (proteomics), and metabolite abundance (metabolomics) to predict and elucidate biosynthetic pathways without prior knowledge. biorxiv.orgbiorxiv.org By combining different omics layers, researchers can map how genetic variations influence enzyme expression and function, ultimately affecting how a compound is metabolized. mdpi.com This integrated approach allows for the identification of key proteins and pathways that are regulated in response to the compound, offering a more complete picture of its biological activity and potential for drug-drug interactions. frontiersin.orgmdpi.com
Strategies for Multi-Omics Data Integration
| Integration Strategy | Omics Data Types Involved | Research Goal | Reference |
|---|---|---|---|
| Correlation-Based Integration | Transcriptomics, Metabolomics | Identifies associations between gene expression and metabolite abundance to generate functional clusters and testable hypotheses. | biorxiv.orgbiorxiv.org |
| Pathway Enrichment Analysis | Transcriptomics, Metabolomics | Links differentially expressed genes to identified metabolites within known metabolic pathways (e.g., KEGG). | mdpi.com |
| Network-Based Analysis | Proteomics, Transcriptomics, Metabolomics | Constructs interaction networks to identify key regulatory proteins and pathways that are differentially regulated across datasets. | frontiersin.orgmdpi.com |
Application of Deuterated Analogues in Advanced Mechanistic Enzymology
The "d4" in this compound signifies that it is a deuterated compound, where four hydrogen atoms have been replaced by deuterium (B1214612). Such isotopic labeling is a powerful tool for research, particularly in mechanistic enzymology. The use of deuterium-labeled compounds is critical for studying reaction mechanisms, including the measurement of kinetic isotope effects (KIE). scielo.org.mx KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. scielo.org.mx
By comparing the metabolic rate of this compound to its non-deuterated counterpart, researchers can pinpoint which C-H bonds are broken during enzymatic metabolism. This provides crucial experimental information that can support or refute computational hypotheses about the reaction pathway. Deuterium labeling is also used to trace the path of a molecule through a metabolic network. Future applications will see the expanded use of biocatalytic deuteration strategies, which employ enzymes to achieve high chemo-, enantio-, and isotopic selectivity in labeling, further enhancing the precision of mechanistic studies. chemrxiv.orgwisc.edu
Applications of Deuterated Analogues in Enzymology
| Application | Description | Scientific Insight Gained | Reference |
|---|---|---|---|
| Kinetic Isotope Effect (KIE) Measurement | Comparing the reaction rates of deuterated and non-deuterated substrates. | Provides information on the rate-determining steps of an enzymatic reaction and the structure of the transition state. | |
| Reaction Path Tracking | Using mass spectrometry or NMR to follow the labeled atoms through a series of metabolic transformations. | Helps to elucidate complex metabolic pathways and identify novel metabolites. | scielo.org.mx |
| Probing Enzyme Mechanisms | Investigating changes in product distribution or reaction outcomes upon deuteration. | Can reveal differences in the mechanisms between related enzymes, such as cytochrome P-450 and methane (B114726) monooxygenase. | nih.gov |
Computational Design of Functionally Optimized Derivatives
Computational methods are becoming indispensable in the rational design of new drug candidates. For a scaffold like dibenzazepinone, computational tools can predict how structural modifications will affect binding to a biological target and alter pharmacokinetic properties. Future research will integrate these methods more deeply into the design-synthesis-test cycle. Molecular docking studies, for example, can predict how analogues of dibenzazepinone might fit into the active site of an enzyme like γ-secretase.
Beyond docking, more advanced techniques like Density Functional Theory (DFT) calculations can be used to predict the configurational stability and racemization barriers of axially chiral dibenzazepinones, guiding the design of stable and potent enantiomers. epfl.ch Furthermore, the rise of machine learning and artificial intelligence offers new possibilities for developing custom predictive models. helsinki.fi These models can be trained on diverse datasets to accurately forecast ADME (Absorption, Distribution, Metabolism, and Elimination) properties, helping to identify and optimize promising drug candidates more efficiently and reduce late-stage failures in drug development. helsinki.fi
Computational Tools in Derivative Design
| Computational Method | Description | Application to Dibenzazepinone Derivatives | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Suggests how derivatives might bind to target proteins like γ-secretase, identifying key interactions. | |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Predicts racemization barriers and configurational stability of axially chiral analogues. | epfl.ch |
| Machine Learning Models | Algorithms that use statistical techniques to learn from data and make predictions. | Develops custom models to predict ADME properties, guiding lead optimization. | helsinki.fi |
Q & A
Q. What are the recommended laboratory-scale synthesis methods for N-Benzyl-dibenzazepinone-d4?
- Methodological Answer : this compound can be synthesized via deuterium incorporation at specific positions using deuterated reagents. For example, deuterated benzyl halides or deuterated solvents (e.g., D₂O, deuterated acetic acid) are employed in nucleophilic substitution or condensation reactions. Key steps include:
- Using deuterium-labeled precursors (e.g., N-(4-Methyl-d₃-benzoyl-d₄)glycine analogs) to ensure isotopic purity .
- Purification via column chromatography or recrystallization to remove non-deuterated byproducts.
- Characterization via ¹H/¹³C NMR and mass spectrometry to confirm deuteration efficiency (>98 atom% D) and structural integrity .
Q. How does deuterium substitution impact the physicochemical properties of this compound compared to its non-deuterated form?
- Methodological Answer : Deuteration alters vibrational frequencies (observable via IR spectroscopy) and NMR relaxation times due to reduced spin-spin coupling. For example:
- In ¹H NMR, deuterium substitution eliminates signals at specific positions, simplifying spectral interpretation .
- Isotopic effects may slightly increase molecular stability (e.g., C-D bonds are ~5–10% stronger than C-H bonds), influencing reaction kinetics in mechanistic studies .
Q. What analytical techniques are essential for verifying deuteration levels and structural fidelity in this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Quantifies isotopic abundance (e.g., distinguishing M+4 peaks for d₄ labeling) .
- 2D NMR (COSY, HSQC) : Resolves positional deuteration and confirms backbone integrity by correlating proton-carbon networks .
- X-ray Crystallography : Validates stereochemistry and deuterium placement in crystalline forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance deuteration efficiency in this compound synthesis?
- Methodological Answer : Optimization involves systematic variation of:
- Catalysts : Palladium-based catalysts in deuterium gas environments improve H/D exchange rates .
- Solvent Systems : Deuterated solvents (e.g., DMSO-d₆) minimize proton back-exchange .
- Temperature/Time : Elevated temperatures (80–120°C) accelerate deuteration but require monitoring for decomposition via TLC/HPLC .
Q. What approaches resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Contradictions arise from solvent effects, conformational flexibility, or isotopic impurities. Mitigation strategies include:
Q. How should stability studies be designed to evaluate this compound under diverse experimental conditions?
- Methodological Answer : Conduct accelerated stability testing by:
- Solvent Compatibility : Incubate the compound in DMSO, ethanol, and aqueous buffers (pH 3–9) at 25°C and 40°C for 14 days. Monitor degradation via HPLC-UV .
- Light Sensitivity : Expose to UV/visible light (300–800 nm) and quantify photodegradation products using LC-MS .
Q. What validation protocols ensure accurate quantification of this compound in biological matrices?
- Methodological Answer :
- Matrix-Matched Calibration : Prepare standards in relevant biological fluids (e.g., plasma) to account for ionization suppression in LC-MS/MS .
- Cross-Validation : Compare results across multiple detectors (e.g., fluorescence vs. mass spectrometry) to confirm specificity .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in deuterium distribution observed across synthetic batches of this compound?
- Methodological Answer : Batch variability often stems from incomplete H/D exchange or isotopic scrambling. Remedial steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
